1H-pyrazolo[3,4-c]pyridine
Overview
Description
1H-Pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. This compound is of significant interest in medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine, which are fundamental components of nucleic acids .
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-c]pyridine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications It’s worth noting that these compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It’s known that these compounds can be selectively elaborated along multiple growth vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .
Biochemical Pathways
The compound’s ability to engage with the target protein through a wide variety of intermolecular interactions, coupled with the potential to optimize drug-like properties (lipophilicity, hydrogen bonding capacity, and polarity) through modification of substitution patterns, suggests that it may influence a variety of biochemical pathways .
Result of Action
It’s known that these compounds have been designed as potential anticancer agents . They have been screened for their antitumor activity in vitro .
Action Environment
It’s worth noting that the compound’s ability to be selectively elaborated along multiple growth vectors suggests that it may be adaptable to a variety of environments .
Biochemical Analysis
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 1H-pyrazolo[3,4-c]pyridine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Preparation Methods
The synthesis of 1H-pyrazolo[3,4-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid, yielding the desired heterocyclic compound . Another approach includes the use of pyrazole and 1,3-dicarbonyl compounds in the presence of phosphorus oxychloride, although this method typically results in lower yields . Industrial production methods often optimize these reactions to improve yield and scalability.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-c]pyridine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Pyrazolo[3,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to purine bases makes it useful in studying nucleic acid interactions and enzyme inhibition.
Industry: It is used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-c]pyridine can be compared to other pyrazolopyridine derivatives such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine. While all these compounds share a similar bicyclic structure, their unique substitution patterns and electronic properties confer different biological activities and chemical reactivities . The uniqueness of this compound lies in its specific fusion pattern and the resulting biological activities, making it a valuable compound in drug discovery and development.
Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[1,5-a]pyridine
Properties
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYHISBJRQVMAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181564 | |
Record name | 1H-Pyrazolo(3,4-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-47-6, 271-45-4 | |
Record name | 1H-Pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo(3,4-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo(3,4-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-pyrazolo[3,4-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Apixaban acts as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It directly binds to factor Xa, preventing the conversion of prothrombin to thrombin and ultimately inhibiting the formation of blood clots. [, ]
A: Its molecular formula is C27H28N4O5, and its molecular weight is 488.54 g/mol. []
A: Researchers commonly utilize 1H NMR, 13C NMR, and mass spectrometry for structural elucidation and confirmation of these compounds. [, , ] X-ray powder diffraction is also used to characterize crystalline forms and identify potential impurities. []
A: Researchers aimed to eliminate potential in vivo hydrolysis of the carboxamido linker to a primary aniline observed in razaxaban. Cyclization of this linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold successfully retained potent factor Xa binding activity, leading to further exploration of this structural motif. []
A: Incorporating the p-methoxyphenyl group at the P1 position was crucial for maintaining high factor Xa binding affinity while improving oral bioavailability compared to earlier analogs. []
A: Studies have shown that tying the lactam moiety of 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives into a triazolo ring, forming 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines, significantly improves potency and modifies physicochemical properties. []
A: The synthesis often involves constructing the pyrazolopyridine core through various methods, followed by selective functionalization at different positions. For instance, 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds can be elaborated at N-1 and N-2 through protection-group chemistry and N-alkylation, at C-3 via borylation and Suzuki-Miyaura coupling, at C-5 through Buchwald-Hartwig amination, and at C-7 through selective metalation and subsequent electrophilic trapping or Negishi coupling. []
A: A notable approach utilizes commercially available γ-caprolactone as a starting material and proceeds through a 10-step sequence. Key transformations include selective O-methylation of a diketone intermediate, one-pot pyrazole formation followed by deprotection, and finally, triazole formation using a suitable imidate. This process avoids harsh conditions and undesirable reagents, leading to an environmentally friendlier approach. []
ANone: This class of compounds displays diverse biological activities and has shown promise in treating various conditions. Examples include:
- Anticoagulation: Apixaban, a highly selective factor Xa inhibitor, is used to prevent and treat thromboembolic disorders. [, ]
- Inflammatory diseases: Compounds like CP-220,629 have shown efficacy in preclinical models of asthma by inhibiting human eosinophil phosphodiesterase. []
- Cancer: Several 1H-pyrazolo[3,4-c]pyridine analogs exhibit antiproliferative activity against various cancer cell lines, potentially through mechanisms like apoptosis induction and protein kinase inhibition. [, ]
A: Yes, computational chemistry plays a significant role in understanding the structure and reactivity of these compounds. For example, INDO calculations based on X-ray crystallographic data for this compound have been used to understand its reactivity towards electrophilic substitution reactions. []
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